Product packaging for Hentriacontadiene(Cat. No.:CAS No. 77046-63-0)

Hentriacontadiene

Cat. No.: B14444324
CAS No.: 77046-63-0
M. Wt: 432.8 g/mol
InChI Key: AJCRPOOWDBUIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hentriacontadiene is a straight-chain hydrocarbon compound with the molecular formula C31H60, characterized by the presence of two double bonds in its structure . Different structural isomers of this alkadiene exist, which are distinguished by the position and configuration of these double bonds, such as (6Z,9Z)-6,9-Hentriacontadiene and 7,23-Hentriacontadiene . As a member of the long-chain diene family, it is of significant interest in various research fields, particularly in the study of natural waxes . It is structurally related to Hentriacontane, a major component found in natural waxes like candelilla wax, which is known to act as an organogelator, providing structure to solid-like matrices . Researchers utilize this compound and its derivatives to investigate the physicochemical properties of lipid bilayers, develop drug delivery systems, and formulate structured cosmetics . This compound is also valuable as an analytical standard in chromatographic analysis and materials science research. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H60 B14444324 Hentriacontadiene CAS No. 77046-63-0

Properties

CAS No.

77046-63-0

Molecular Formula

C31H60

Molecular Weight

432.8 g/mol

IUPAC Name

hentriaconta-1,3-diene

InChI

InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-31H2,2H3

InChI Key

AJCRPOOWDBUIOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Occurrence and Distribution of Hentriacontadiene in Biological Matrices

Invertebrate Sources and Roles as Cuticular Hydrocarbons (CHCs)

Cuticular hydrocarbons are a primary component of the insect epicuticle, where they serve a fundamental role in preventing desiccation. nih.goviaea.org Over time, these compounds have evolved secondary functions in chemical signaling, influencing a wide array of social interactions. nih.govroyalsocietypublishing.org The specific blend of CHCs, which can include n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons like alkenes and alkadienes, is often species-specific and can even vary between sexes and among different social castes. royalsocietypublishing.orgoup.com

Within the class Insecta, hentriacontadienes have been notably studied in the orders Diptera and Hymenoptera for their roles in chemical ecology.

Research into the chemical communication of Drosophila has revealed the importance of specific hentriacontadiene isomers in reproductive isolation and courtship behavior.

Insecta

Diptera (e.g., Drosophila species)
(Z,Z)-5,25-Hentriacontadiene in Drosophila ananassae and Drosophila pallidosa

(Z,Z)-5,25-Hentriacontadiene is a major sex pheromone component found in the cuticular extracts of Drosophila ananassae females. jstshuichan.comresearchgate.nettandfonline.comjst.go.jpnih.govexlibrisgroup.comsenasica.gob.mxpnas.orgresearchgate.net This compound is a key factor in eliciting courtship behavior from D. ananassae males. researchgate.netsenasica.gob.mx Studies have shown that the difference in the relative abundance of this pheromone and others is crucial for maintaining sexual isolation between D. ananassae and its closely related sibling species, Drosophila pallidosa. jstshuichan.comtandfonline.com While both species are sympatric and can be interfertile, strong mating preferences, influenced by these chemical cues, prevent significant gene flow. jstshuichan.com D. pallidosa females, in contrast, utilize (Z,Z)-5,27-tritriacontadiene as their major sex pheromone component. tandfonline.comjst.go.jpnih.gov The distinct pheromone profiles are considered a key factor in the premating isolation observed between these two species. tandfonline.com

4,26-Hentriacontadiene in Drosophila ananassae

In addition to (Z,Z)-5,25-hentriacontadiene, (Z,Z)-4,26-hentriacontadiene has also been identified as a significant, though less abundant, component of the female sex pheromone in Drosophila ananassae. researchgate.netexlibrisgroup.comnih.govcnjournals.com Both of these this compound isomers are capable of stimulating male courtship behavior. However, (Z,Z)-5,25-hentriacontadiene is the more predominant compound and elicits a stronger courtship response. researchgate.net

This compound (C31H60) in Drosophila melanogaster
SpeciesThis compound IsomerRole
Drosophila ananassae(Z,Z)-5,25-HentriacontadieneMajor female sex pheromone, elicits male courtship. jstshuichan.comresearchgate.nettandfonline.com
Drosophila ananassae(Z,Z)-4,26-HentriacontadieneComponent of female sex pheromone, elicits male courtship. researchgate.netnih.gov
Drosophila melanogasterThis compound (C31:2)Component of the overall cuticular hydrocarbon profile. nih.gov
Drosophila pallidosa(Z,Z)-5,25-HentriacontadieneMinor component, with (Z,Z)-5,27-tritriacontadiene being the major sex pheromone. jstshuichan.comtandfonline.com

In the order Hymenoptera, which includes wasps and bees, hentriacontadienes are also found as components of their complex CHC profiles, which are vital for communication and survival.

Bees: Hentriacontadienes have been identified in the CHC profiles of various bee species. In honeybees (Apis mellifera), the ingestion of essential oils has been shown to alter the amounts of various CHCs, including this compound. semanticscholar.org This suggests that diet can impact the chemical signals used in social recognition. semanticscholar.org In a study of stingless bees, two different isomers of this compound were found in the CHC profiles of males from different species, highlighting the diversity of these compounds even within a single genus. oup.com Research on orchid bees has also identified (Z,Z)-hentriacontadiene in the cuticular hydrocarbon profiles of several species. semanticscholar.org Furthermore, a study comparing solitary and social bees found this compound present in their cuticular profiles, which are used for communication. pnas.org

OrderFamily/GroupSpecies ExampleThis compound Presence/Role
HymenopteraCrabronidae (Digger Wasps)Philanthus histrioComponent of CHC profile, dominated by alkenes/alkadienes. royalsocietypublishing.org
HymenopteraFigitidae (Parasitoid Wasps)Leptopilina pacificaComponent of CHC profile involved in mate recognition. d-nb.info
HymenopteraFormicidae (Ants)Myrmicaria eumenoidesComponent of CHC profile that varies with age and task. kuleuven.be
HymenopteraApidae (Honeybees)Apis melliferaCHC component, levels can be altered by diet. semanticscholar.org
HymenopteraApidae (Stingless Bees)Melipona spp.Isomers present in male CHC profiles, species-specific signals. oup.comnih.gov
HymenopteraApidae (Orchid Bees)Eulaema, Exaerete spp.(Z,Z)-hentriacontadiene identified in CHC profiles. semanticscholar.org
Lepidoptera (e.g., Sugar Cane Borer)

Lepidopteran species, such as the sugarcane borer (Diatraea saccharalis), are significant agricultural pests. nih.govresearchgate.netufl.eduscielo.br Research into their chemical ecology often focuses on sex pheromones for potential use in pest management strategies like mating disruption. nih.gov While the primary components of the D. saccharalis sex pheromone are aldehydes like (9Z,11E)-hexadecadienal, the study of cuticular hydrocarbons in this and other lepidopteran species is an ongoing area of research. nih.gov The presence of this compound in the cuticular hydrocarbon profiles of these insects is plausible, as long-chain hydrocarbons are common in insect cuticles, but specific data on its role in the sugarcane borer is not as extensively documented as their primary pheromone components. Other stem borers, like Sesamia nonagrioides, also pose a significant threat to sugarcane and other crops. mdpi.com

Hentriacontadienes in Diatraea saccharalis

The sugarcane borer, Diatraea saccharalis, is a significant pest in sugarcane cultivation. Its chemical communication, particularly its sex pheromone blend, has been the subject of extensive research. These studies have identified key components such as (Z,E)-hexadeca-9,11-dienal and (Z)-hexadec-11-enal, which are C16 aldehydes. However, based on a review of the available scientific literature, this compound has not been identified as a component of the cuticular hydrocarbons or pheromone blend of Diatraea saccharalis. Research on the cuticular hydrocarbons of various insects, which serve functions from preventing desiccation to chemical signaling, shows a wide diversity of compounds, but this compound is not reported for this specific species.

Plant and Fungal Systems

Hentriacontadienes are also found in the plant and microbial kingdoms, where they contribute to the complex mixture of natural products.

While the outline specifies lichen species, the example provided, Emiliania huxleyi, is a species of coccolithophore, a type of marine haptophyte alga, not a lichen. This microscopic plankton is known for producing a variety of long-chain lipids, including alkenes.

Research has identified several this compound isomers in different strains of E. huxleyi. In strain CCAP 920/2, (22Z)-1,22-Hentriacontadiene is present along with other related dienes, although it is not the most abundant hydrocarbon. nih.gov In this strain, (2Z,22Z)-2,22-Hentriacontadiene is the major hydrocarbon. nih.gov Conversely, in strain VAN 556, (22Z)-1,22-Hentriacontadiene is found only as a minor component. nih.gov These findings highlight the chemical diversity that can exist even within a single species.

Table 1: this compound Isomers Identified in Emiliania huxleyi

StrainCompoundRelative Abundance
CCAP 920/2(22Z)-1,22-HentriacontadienePresent
CCAP 920/2(2Z,22Z)-2,22-HentriacontadieneMajor Hydrocarbon
CCAP 920/2(3Z,22Z)-3,22-HentriacontadienePresent
VAN 556(22Z)-1,22-HentriacontadieneMinor Component

This compound has been associated with plant essential oils, which are complex mixtures of volatile compounds. One notable example involves the plant Eupatorium buniifolium, a species within the Asteraceae family. semanticscholar.orgmdpi.com

Studies investigating the sublethal effects of Eupatorium buniifolium essential oil on honeybees (Apis mellifera) found that ingestion of the oil altered the bees' cuticular hydrocarbon (CHC) profiles. nih.govsemanticscholar.org Among the compounds that varied significantly was this compound. nih.govsemanticscholar.orgbvsalud.org This research points to this compound as a biochemical compound associated with E. buniifolium. mdpi.comresearchgate.net While the study focused on the effect on bees, it identified this compound as a relevant compound in this plant-insect interaction. nih.govsemanticscholar.org

Table 2: Plant-Associated Occurrence of this compound

Plant SpeciesContextFinding
Eupatorium buniifoliumEssential OilAssociated with alterations in honeybee cuticular hydrocarbons upon ingestion. nih.govsemanticscholar.org Listed as a biochemical compound of the plant. mdpi.comresearchgate.net

Biosynthetic Pathways and Genetic Regulation of Hentriacontadiene

Elucidation of Core Biosynthetic Mechanisms

The production of hentriacontadiene is rooted in the general fatty acid synthesis pathway, which is then specifically modified to produce this long-chain diene.

Initial Fatty Acid Synthesis by Fatty Acid Synthetase (FAS)

The journey to this compound begins with the de novo synthesis of fatty acids, a fundamental biological process. This initial phase is catalyzed by the multi-enzyme complex known as Fatty Acid Synthase (FAS). cuni.czresearchgate.net In the cytosol of specialized cells, such as oenocytes in insects, FAS orchestrates the creation of fatty acids, typically up to 16 carbons in length, like palmitate (C16:0). cuni.czresearchgate.netdiva-portal.org The synthesis proceeds through the sequential addition of two-carbon units derived from acetyl-CoA. cuni.cz This foundational step provides the necessary precursors for the subsequent elongation and modification reactions that lead to the vast diversity of hydrocarbons, including this compound. oup.com

Desaturation Processes Catalyzed by Desaturase Enzymes (e.g., Δ9 specificity)

Following the initial synthesis of saturated fatty acids, the introduction of double bonds is a critical step in generating unsaturated hydrocarbons like this compound. This is accomplished by a class of enzymes called fatty acid desaturases. nih.gov These enzymes are responsible for creating a double bond at a specific position in the fatty acid chain. A common and well-studied specificity is the Δ9 desaturase, which introduces a double bond between the 9th and 10th carbon atoms of the fatty acyl-CoA substrate. jst.go.jphelsinki.fi This initial desaturation event is a key branching point in the pathway, diverting the fatty acid towards the production of unsaturated compounds. In some insects, this process is known to be crucial for the synthesis of pheromones. flybase.orgpnas.orgpnas.org

Elongation of Very-Long-Chain Fatty Acids by Elongase Enzymes

To achieve the 31-carbon chain length of this compound, the initial fatty acid precursors must undergo significant elongation. This process is carried out by a set of enzymes known as very-long-chain fatty acid elongases (ELOVLs), which are primarily located in the endoplasmic reticulum. nih.govspringermedizin.deoup.com These elongase enzymes catalyze a four-step cycle, adding two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. diva-portal.orgoup.com Different elongase enzymes exhibit specificity for substrates of varying chain lengths and degrees of unsaturation, allowing for the controlled and stepwise construction of very-long-chain fatty acids (VLCFAs). nih.govoup.com The coordinated action of these elongases is essential for producing the specific chain length required for this compound. ku.edu

Decarboxylation to Yield Hydrocarbons

The final step in the biosynthesis of this compound involves the removal of the carboxyl group from the very-long-chain fatty acid precursor. This reaction, known as decarboxylation, converts the fatty acid into a hydrocarbon, releasing carbon dioxide in the process. google.com This conversion is a type of deoxygenation reaction. google.comnih.gov In some biological systems, this terminal step is thought to be mediated by cytochrome P450 enzymes. oup.com The resulting hydrocarbon retains the carbon chain length and the double bonds introduced in the preceding steps, yielding the final this compound molecule.

Molecular Biology and Genetics of Hydrocarbon Production

The regulation of this compound biosynthesis is intricately linked to the expression and function of specific gene families, particularly those encoding desaturase enzymes.

Identification and Characterization of Desaturase Gene Families (e.g., desat1, desat2, desatF)

In insects, particularly in the well-studied model organism Drosophila melanogaster, several desaturase gene families have been identified and shown to play pivotal roles in hydrocarbon production. nih.gov These genes, including desat1, desat2, and desatF, exhibit remarkable functional diversification, which has arisen through processes like gene duplication and subsequent evolution. oup.comoup.com

desat1 : This gene is known to be pleiotropic, meaning it influences multiple traits. It is involved in the production of pheromones in both males and females of Drosophila melanogaster. nih.govpnas.org The desat1 gene has multiple regulatory regions that allow for complex, tissue-specific expression patterns, affecting both the emission and reception of pheromonal signals. tandfonline.comtandfonline.com Functional studies have shown that Desat1 enzymes typically exhibit Δ9 specificity, preferentially acting on palmitate (C16:0) to produce precursors for ω7 fatty acids and 7-unsaturated hydrocarbons. flybase.orgpnas.org

desat2 : The desat2 gene is closely related to desat1 and is located nearby on the chromosome. tandfonline.com However, it shows different substrate specificity and expression patterns. In certain African populations of Drosophila melanogaster, desat2 is expressed in females and preferentially desaturates myristic acid (C14:0), leading to the production of ω5 fatty acids and the corresponding 5,9-dienes. pnas.orgpnas.org In many other populations, a deletion in the promoter region of desat2 leads to its inactivation. sci-hub.se This genetic variation in desat2 is a key factor underlying the chemical polymorphism of cuticular hydrocarbons observed in this species. pnas.org

desatF : Also known as Fad2, the desatF gene is responsible for introducing a second double bond into mono-unsaturated fatty acid precursors, a crucial step in the synthesis of dienes like this compound. oup.comfrontiersin.org The expression of desatF is often female-specific and correlates with the production of dienes. ku.edufrontiersin.org The evolution of desatF expression is linked to changes in its cis-regulatory elements, which control its transcription. ku.edu The presence and activity of desatF are directly linked to the diversity of diene hydrocarbons across different Drosophila species. oup.com

The interplay and evolution of these desaturase gene families provide the genetic basis for the remarkable diversity and specificity of hydrocarbon profiles observed in insects, including the precise biosynthesis of this compound.

Functional Diversification and Molecular Evolution of Desaturases

The diversity of insect pheromones, including dienes like this compound, is largely a product of the functional evolution of key biosynthetic enzymes, particularly fatty acid desaturases. nih.gov These enzymes are responsible for introducing double bonds at specific positions in fatty acid chains, which are precursors to hydrocarbon pheromones. nih.govbiologists.com The evolution of this enzyme family is a prime example of how new biological functions can arise, driven by mechanisms such as gene duplication and natural selection. oup.com

A key mechanism for the evolution of new desaturase functions is gene duplication. oup.comresearchgate.net Frequent duplication events provide new genetic material that can undergo functional innovation, often under the influence of positive Darwinian selection. nih.govoup.com This "birth-and-death" model of multigene family evolution suggests that while some duplicated genes may be lost or become non-functional, others can acquire novel capabilities. researchgate.netpnas.org In insects, this process has been instrumental in creating a diverse repertoire of desaturases, enabling the production of a wide array of pheromonal compounds. nih.gov For example, studies in Drosophila have shown that the number of expressed desaturase gene homologs is directly related to the diversification of dienes. nih.govoup.com

Following gene duplication, the new gene copies can evolve altered substrate specificities. oup.com Accelerated protein evolution, driven by positive selection, can modify amino acid residues near the enzyme's catalytic sites or at its C-terminal region. nih.govoup.com These changes can alter which fatty acid precursor the enzyme acts upon or where it places the double bond, leading to the synthesis of new unsaturated fatty acids and, consequently, new pheromone components. nih.govpnas.org This functional diversification is a major driver of pheromonal diversity between closely related insect species, and mutations in desaturase genes can contribute to reproductive isolation. researchgate.netscienceopen.com

In Drosophila, the desaturase gene family, particularly the clade including desat1, desat2, and desatF, exemplifies this evolutionary process. nih.gov The desat1 and desat2 genes are involved in producing monoenes (hydrocarbons with one double bond) in both sexes. nih.gov The desatF gene, which is critical for producing female-specific dienes, likely arose from a retrotransposition event and subsequently gained a novel function. nih.gov The ancestral function of desatF is thought to be the introduction of a second double bond, a crucial step in diene synthesis. nih.govoup.com Phylogenetic analyses suggest that different types of desaturases, such as the Δ12-desaturases found in some insects, have evolved repeatedly from ancestral Δ9-desaturases, demonstrating convergent evolution of function within this enzyme family. biologists.comresearchgate.netresearchgate.net

Regulatory Elements and Sex-Biased Gene Expression in Pheromone Biosynthesis

The production of sex pheromones like this compound is often restricted to one sex and is tightly controlled at the level of gene expression. nih.govresearchgate.net This sex-specific regulation is achieved through a complex interplay of genetic and hormonal factors that control the transcription of biosynthetic genes in specialized tissues. nih.govpnas.org

A primary mechanism for sex-specific gene expression involves the doublesex (dsx) gene. The DSX protein is a transcription factor that exists in male-specific (DSX-M) and female-specific (DSX-F) isoforms, which act as master regulators of sexual differentiation. plos.org These proteins bind to specific DNA sequences, known as cis-regulatory elements (CREs), located near target genes. nih.govplos.org For instance, the female-specific expression of the desatF gene in Drosophila melanogaster, which is required for diene synthesis, is controlled by a CRE that contains a binding site for the DSX-F isoform. plos.org In this system, DSX-F acts as an activator of gene expression in females, while the male isoform, DSX-M, often acts as a repressor, preventing the gene's expression in males. plos.org

The evolution of these regulatory systems can lead to rapid changes in pheromone profiles. nih.govresearchgate.net Changes in both cis-regulatory elements and trans-acting factors (proteins that bind to DNA) can alter gene expression patterns. nih.gov For example, in Drosophila prolongata, a male-specific increase in the expression of the fatty acid elongase gene eloF is linked to a putative transposable element insertion in its regulatory region, resulting in a shift in the male hydrocarbon profile. nih.govresearchgate.net In some leafroller moths, the evolution of pheromone production involves changes in both a trans-acting repressor and a cis-regulatory mutation within a desaturase gene promoter. nih.gov

Hormonal control is another critical layer of regulation. pnas.org In many insects, juvenile hormone (JH) coordinates reproductive maturation with pheromone synthesis. pnas.org In D. melanogaster, JH regulates the production of the major female sex pheromones, the 7,11-dienes. pnas.org It appears to influence the activity of multiple biosynthetic enzymes, including elongases and desaturases, thereby dynamically controlling the chemical profile of the insect's cuticle. pnas.org In other insects, different hormones, such as ecdysteroids, may regulate the activity of key enzymes in pheromone production. pnas.orgnih.gov This hormonal regulation ensures that pheromone production is timed correctly with sexual maturity and receptivity. pnas.org

Stereochemical Specificity in Biosynthetic Pathways (General Principles Applicable to Hydrocarbons)

The biosynthesis of complex natural products like insect hydrocarbons is characterized by a high degree of stereochemical specificity, ensuring that molecules with the correct three-dimensional structure are produced. nih.gov Insects have evolved to use specific enzymes to convert products of general metabolism into pheromones with precise stereochemistry. nih.gov This control is crucial, as different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can have vastly different biological activities.

The stereochemical course of a biosynthetic pathway is determined by the enzymes that catalyze each step. mdpi.com Even when the final hydrocarbon product is achiral (lacking a stereocenter), the enzymatic reactions that build the precursor molecule are often highly stereospecific. mdpi.com Insights from the study of fatty acid and polyketide biosynthesis show how enzymes exert this control. For example, during the reduction of a β-keto group to an alcohol, or the reduction of a double bond, the enzyme's active site dictates the orientation of the substrate and the attacking hydride, leading to the formation of a specific stereoisomer. mdpi.com Nature has evolved enzymes that can catalyze all four possible stereochemical outcomes for the reduction of an enoyl group, demonstrating the versatility of enzymatic control. mdpi.com

A clear example of enzymatic control over stereochemistry is seen in the biosynthesis of the male pheromone hydroxydanaidal in the moth Creatonotos transiens. researchgate.net The moth converts an alkaloidal precursor, heliotrine, which has a (7S) stereochemistry, into the final pheromone which has the opposite (7R) stereochemistry. researchgate.net This inversion is achieved through a two-step enzymatic process: the alcohol at position 7 is first oxidized to a ketone, which eliminates the chiral center. This ketone is then subjected to a highly stereospecific reduction, which exclusively produces the (7R) alcohol. researchgate.net

Although the specific enzymes responsible for the stereochemistry of this compound are not fully detailed, the general principles apply. The production of a specific isomer, such as a (Z,Z)-diene, is dependent on the stereospecificity of the desaturase enzymes that introduce the double bonds. pnas.orgoup.com Similarly, for methyl-branched hydrocarbons, the stereochemistry of the methyl group is determined by enzymes that selectively incorporate a specific stereoisomer of a precursor like methylmalonyl-CoA during chain elongation or by enzymes that selectively act on only one of the possible stereoisomeric alkane precursors. u-tokyo.ac.jp This enzymatic selectivity ensures the production of a consistent and biologically active pheromonal signal. u-tokyo.ac.jp

Chemical Synthesis and Stereocontrolled Methodologies for Hentriacontadiene Isomers

Rational Design and Synthesis of Specific Hentriacontadiene Isomers

The construction of the long carbon chain of this compound with specific placement of double bonds requires robust and selective carbon-carbon bond-forming reactions. The following subsections explore key strategies employed for the targeted synthesis of this compound isomers.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is particularly valuable in the synthesis of complex molecules due to its reliability in forming carbon-carbon double bonds at specific locations. masterorganicchemistry.com

In the context of this compound synthesis, the Wittig olefination has been successfully employed as a key carbon-carbon bond-forming step. nih.govfao.org This strategy involves the reaction of an appropriate aldehyde or ketone with a custom-designed phosphonium ylide. The reaction of non-stabilized phosphonium ylides with aldehydes typically favors the formation of (Z)-alkenes. harvard.edu

Table 1: Application of Wittig Olefination in this compound Synthesis

ReactantsProduct IsomerKey Features
Aldehyde/Ketone + Phosphonium YlideSpecific this compound IsomerForms C=C bond at a precise location.
Non-stabilized YlidesPredominantly (Z)-alkeneUseful for synthesizing cis-isomers.

This table summarizes the general application of the Wittig reaction in synthesizing this compound isomers.

Sulfone coupling reactions represent another effective strategy for the formation of carbon-carbon bonds in the synthesis of this compound isomers. nih.govfao.org This methodology often involves the alkylation of a sulfone-stabilized carbanion followed by reductive desulfonylation. The use of sulfones as coupling partners provides a versatile approach to constructing complex carbon skeletons. scripps.edu

For instance, the synthesis of (Z,Z)-5,25-hentriacontadiene has been achieved using sulfone coupling reactions as one of the key C-C bond-forming steps. nih.govfao.org This approach allows for the sequential construction of the long alkyl chain with precise control over the placement of the functionalities that will later be converted into double bonds.

While Wittig olefination and sulfone coupling are prominent, other coupling reactions are also considered for the synthesis of long-chain hydrocarbons like this compound. Grignard reagents, which are powerful nucleophiles, are widely used in the formation of carbon-carbon bonds. orgsyn.orgnih.gov

Transition metal-catalyzed cross-coupling reactions involving Grignard reagents have proven to be efficient methods for constructing C-C bonds under mild conditions. orgsyn.org For example, iron-catalyzed cross-coupling of Grignard reagents with alkyl halides or tosylates offers a cost-effective and environmentally friendly alternative to other methods. orgsyn.org Similarly, palladium-catalyzed cross-coupling reactions of Grignard reagents with alkyl tosylates and bromides have been developed, demonstrating high efficiency at room temperature. organic-chemistry.org The applicability of these Grignard coupling strategies provides alternative synthetic routes that can be tailored based on the availability of starting materials and desired functional group tolerance.

Control of Olefin Geometry and Stereochemistry

The biological activity and physical properties of this compound isomers are highly dependent on the geometry of their double bonds. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The synthesis of the (Z,Z) isomer of this compound requires stereoselective methods that favor the formation of cis-double bonds. As mentioned, the Wittig reaction with non-stabilized ylides is a key strategy for introducing Z-configured double bonds. harvard.edu By carefully selecting the reaction conditions and the structure of the reactants, a high degree of stereoselectivity for the Z-isomer can be achieved.

The synthesis of (Z,Z)-5,25-hentriacontadiene exemplifies the successful application of these stereocontrolled strategies, where both the Wittig olefination and sulfone coupling reactions were utilized to construct the target molecule with the desired cis-geometry at both double bonds. nih.govfao.org

Another powerful technique for achieving cis-alkenes is the partial hydrogenation of alkynes. The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate, is specifically designed for this purpose. iitk.ac.inwikipedia.org It selectively reduces alkynes to alkenes without further reduction to alkanes. wikipedia.orgmasterorganicchemistry.com

The hydrogenation of an alkyne using a Lindlar catalyst occurs with syn-addition of hydrogen atoms to the triple bond, resulting in the exclusive formation of the cis-alkene. wikipedia.orgchemistrytalk.orgiciq.org This method provides an excellent route to introduce a (Z)-double bond into the this compound backbone from an alkyne precursor. The catalyst's activity is intentionally reduced or "poisoned" to prevent over-reduction to the corresponding alkane. masterorganicchemistry.com

Table 2: Stereoselective Hydrogenation for (Z)-Alkene Synthesis

ReactionCatalystProduct StereochemistryKey Features
Alkyne HydrogenationLindlar Catalyst (Pd/CaCO₃, lead acetate)(Z)-Alkene (cis)Selective reduction of alkynes to cis-alkenes. Prevents over-reduction to alkanes.

This table highlights the use of Lindlar hydrogenation as a key method for obtaining Z-isomers of alkenes, a crucial step in the synthesis of specific this compound isomers.

Considerations for Trans-Isomer Synthesis (e.g., Birch Reduction)

The stereoselective synthesis of trans-alkenes is a critical challenge in organic chemistry, particularly for long-chain molecules like this compound where the geometry of the double bonds dictates biological activity. The Birch reduction, a dissolving metal reduction, stands as a classic and effective method for the anti-addition of hydrogen across an alkyne, yielding the corresponding trans or (E)-alkene with high stereoselectivity. researchgate.netnih.govdntb.gov.ua

The reaction is typically carried out using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, which serves as both the solvent and a source of solvated electrons. researchgate.netdntb.gov.ua An alcohol, like ethanol (B145695) or tert-butanol, is also added as a proton source. The mechanism proceeds via a sequence of single-electron transfers from the alkali metal and protonations by the alcohol.

The key steps for the reduction of an internal alkyne to a trans-alkene are as follows:

First Electron Transfer: A solvated electron adds to the alkyne π-system, forming a radical anion intermediate.

Protonation: The radical anion is protonated by the alcohol to give a vinylic radical.

Second Electron Transfer: A second electron is transferred to the vinylic radical, forming a vinylic anion. It is at this stage that the stereochemistry is determined. The vinylic anion rapidly equilibrates to the more thermodynamically stable trans-configuration, where the bulky alkyl substituents are positioned on opposite sides of the double bond, minimizing steric repulsion.

Final Protonation: The trans-vinylic anion is then protonated by another molecule of the alcohol to yield the final trans-alkene product.

For the synthesis of a trans,trans-hentriacontadiene isomer, a hypothetical precursor would be a hentriacontadiyne. The Birch reduction of this diyne would be expected to proceed with high stereoselectivity at both triple bonds, affording the (E,E)-diene. The choice of alkali metal and alcohol can be optimized to ensure efficient reduction without over-reduction of the resulting alkenes. nih.gov This method's reliability in establishing trans-geometry makes it a primary consideration for the stereocontrolled synthesis of such long-chain dienes.

Synthetic Routes to Precursor Intermediates and Functionalized Analogs

The synthesis of very long-chain hydrocarbons like this compound often relies on convergent strategies, where smaller, carefully constructed precursor molecules are coupled together in the final stages. A prominent method for forming the double bonds with specific stereochemistry is the Wittig reaction, which couples an aldehyde or ketone with a phosphonium ylide. libretexts.orgwikipedia.orgmasterorganicchemistry.com The synthesis of this compound isomers, which are components of various insect pheromones, can be achieved by preparing two key precursor intermediates: a long-chain phosphonium salt and a long-chain aldehyde. researchgate.netresearchgate.net

Synthesis of Precursor Intermediates:

A general retrosynthetic analysis for a this compound, such as (6Z,9Z)-6,9-hentriacontadiene, would involve a Wittig coupling between a C9 aldehyde fragment and a C22 phosphonium ylide.

Phosphonium Salt Synthesis: The required phosphonium salt can be prepared from a corresponding long-chain alkyl halide. For instance, a C22 alkyl bromide would be synthesized and subsequently reacted with triphenylphosphine (B44618) in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com This reaction forms the stable triphenylphosphonium bromide salt. The ylide is then generated in situ just before the coupling reaction by treating the phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.com

Aldehyde Synthesis: The aldehyde precursor can be synthesized from a commercially available long-chain alcohol. For example, a nine-carbon alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation, to avoid over-oxidation to the carboxylic acid.

Synthesis of Functionalized Analogs:

The synthetic routes to these precursors are highly adaptable for the creation of functionalized analogs. By incorporating functional groups into the initial building blocks, a diverse range of this compound derivatives can be accessed.

Terminal Functionalization: To introduce a functional group at the end of the chain, a bifunctional starting material can be used. For example, starting the synthesis of the aldehyde fragment with a diol (e.g., 1,9-nonanediol) allows for one hydroxyl group to be protected while the other is oxidized to an aldehyde. After the Wittig coupling, the protecting group can be removed, yielding a ω-hydroxy-hentriacontadiene. This terminal hydroxyl group can then be further modified into other functional groups like esters or ethers.

Internal Functionalization: Introducing functionality within the carbon chain is more complex but can be achieved by selecting starting materials that already contain the desired group. For instance, the synthesis of epoxy-hentriacotrienene pheromones has been reported, where an epoxy group is a key feature of the molecule's structure. nih.gov Such syntheses often involve stereoselective epoxidation of a double bond in a precursor molecule.

This modular approach, centered on the synthesis of versatile precursor intermediates, provides a robust platform for producing both the natural this compound isomers and a wide array of functionalized analogs for further study.

Advanced Analytical Techniques for Hentriacontadiene Characterization and Quantification

Chromatographic Separation and Isolation Techniques

Gas chromatography is a powerful tool for analyzing volatile and semi-volatile compounds like hentriacontadiene. resolvemass.ca In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. gcms.cz The separation is based on the differential partitioning of compounds between the two phases. jove.com Nonpolar long-chain hydrocarbons such as this compound are particularly well-suited for GC analysis.

The selection of the stationary phase is critical for achieving good separation. phenomenex.com For hydrocarbon analysis, non-polar columns are frequently used. phcogres.com A common choice is a column with a stationary phase made of 5% biphenyl (B1667301) and 95% dimethylpolysiloxane, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. phcogres.com

Temperature programming, where the column temperature is gradually increased during the analysis, is crucial for separating a wide range of compounds with different boiling points, from more volatile to less volatile long-chain hydrocarbons. libretexts.orgchromatographyonline.com This technique ensures that later-eluting compounds like this compound emerge as sharp peaks in a reasonable timeframe. libretexts.org

Below is a table summarizing typical GC parameters used for the analysis of plant extracts containing long-chain hydrocarbons such as this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Value/Condition Purpose
Column Type Capillary Column Provides high resolution and efficiency.
Stationary Phase 5% Biphenyl / 95% Dimethylpolysiloxane (e.g., Elite-5MS) A non-polar phase suitable for separating hydrocarbons based on boiling point. phcogres.com
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness Standard dimensions for good separation efficiency.
Carrier Gas Helium Inert gas to carry the sample through the column. phcogres.com
Flow Rate 1-2 mL/min Controls the speed of the analysis and affects separation. phcogres.com
Injection Mode Splitless or Split Splitless is used for trace analysis, while split is for more concentrated samples.
Injector Temperature 280 °C Ensures rapid vaporization of the sample. phcogres.com
Oven Temperature Program Initial: 100°C, ramp to 300°C at 10-25°C/min, hold for 10 min Separates a wide range of compounds by gradually increasing the column temperature. phcogres.com

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification, while FID is a robust quantitative detector. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. thieme-connect.de For the isolation of specific compounds in larger quantities, preparative HPLC is the method of choice. teledynelabs.comwarwick.ac.uk This technique is particularly useful for purifying non-volatile or thermally sensitive compounds that are not suitable for GC. semanticscholar.org While this compound is amenable to GC, HPLC offers an alternative and scalable method for its isolation from complex natural product extracts. nih.gov

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. resolvemass.ca For non-polar compounds like this compound, reversed-phase chromatography is the most common approach. semanticscholar.org In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

A gradient elution, where the composition of the mobile phase is changed over time to become less polar, is typically employed. mz-at.de This allows for the efficient elution of compounds with a wide range of polarities. For instance, a gradient of water and acetonitrile (B52724) is commonly used to separate non-polar constituents of plant extracts. nih.gov

The following table outlines a general methodology for the preparative HPLC isolation of non-polar compounds like this compound from a natural product matrix.

Table 2: General Preparative HPLC Parameters for this compound Isolation

Parameter Typical Value/Condition Purpose
Column Type Preparative Reversed-Phase Designed for isolating larger quantities of material. teledynelabs.com
Stationary Phase C18 (Octadecylsilane) A non-polar stationary phase that retains non-polar compounds like this compound. semanticscholar.org
Mobile Phase Gradient of Water (A) and Acetonitrile (B) The increasing concentration of the organic solvent (acetonitrile) elutes compounds of decreasing polarity.
Gradient Program Start with a higher percentage of water, increasing to 100% acetonitrile This ensures that polar compounds elute first, followed by non-polar compounds like this compound.
Flow Rate Typically >20 mL/min Higher flow rates are used in preparative scale to process more sample in less time.
Detection UV, Evaporative Light Scattering Detector (ELSD), or MS UV is common but requires a chromophore. ELSD is a universal detector for non-volatile compounds. MS provides mass information. nih.gov

| Sample Introduction | Dry loading or large volume liquid injection | Allows for the introduction of a larger amount of sample onto the column for purification. nih.gov |

In gas chromatography, while the retention time is a useful parameter, it can vary between different instruments and analytical conditions. To standardize retention data, the concept of the retention index (RI) was developed. gcms.cz The retention index relates the retention time of an analyte to the retention times of a series of n-alkane standards. nist.gov This allows for the comparison of retention data across different laboratories and systems, aiding in the confident identification of compounds. nih.gov

The Kovats retention index is used for isothermal GC runs, while the linear retention index (or van den Dool and Kratz index) is applied to temperature-programmed analyses, which are more common for complex mixtures. gcms.cz The calculation involves running a series of n-alkanes under the same GC conditions as the sample. The retention index of a compound is then calculated based on its retention time relative to the n-alkanes that elute before and after it.

For a non-polar compound like this compound, a non-polar stationary phase like DB-5 (5% phenyl-methylpolysiloxane) is commonly used for RI determination. researchgate.net While specific retention index data for this compound is not widely published, data for its saturated analog, hentriacontane, can serve as a close approximation, as the addition of double bonds typically has a minor, predictable effect on the retention index on non-polar columns.

Table 3: Published Retention Index Data for Hentriacontane on Non-Polar Columns

Compound Stationary Phase Retention Index (RI) Column Details Temperature Program Reference
n-Hentriacontane DB-5 472.7 60 m length Not specified Fuentes, Font, et al., 2007 nist.gov

Mass Spectrometric (MS) Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a separation technique like GC, it provides a powerful tool for the identification and structural elucidation of compounds.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecules as they elute from the GC column. nih.gov This process typically imparts enough energy to not only ionize the molecule, creating a molecular ion (M+•), but also to cause extensive fragmentation. ic.ac.uklibretexts.org The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, which can be compared to spectral libraries for compound identification.

For long-chain hydrocarbons like this compound, the molecular ion may be weak or absent. The fragmentation pattern of alkanes is characterized by clusters of ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups. ic.ac.uklibretexts.org Alkenes, such as this compound, also exhibit this characteristic but show enhanced fragmentation at the allylic position (the carbon atom adjacent to a double bond) due to the formation of a stable, resonance-stabilized carbocation. jove.comic.ac.uk

The mass spectrum of (6Z,9Z)-6,9-Hentriacontadiene shows characteristic fragment ions that can be used for its identification. The most abundant ions provide clues about the structure of the molecule.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of (6Z,9Z)-6,9-Hentriacontadiene

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment Structure/Origin
55 100.0 C₄H₇⁺ (Likely from cleavage at the allylic position)
83 76.5 C₆H₁₁⁺ (Resulting from cleavage near the double bonds)
69 73.5 C₅H₉⁺ (Common hydrocarbon fragment)
43 68.2 C₃H₇⁺ (Propyl cation)
96 63.4 C₇H₁₂⁺• (Possible fragment containing a double bond)

Data sourced from MassBank of North America (MoNA), Record: JP008140 nih.gov

Tandem Mass Spectrometry, or MS/MS, is an advanced technique used for more detailed structural analysis. researchgate.netnih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to fragmentation, typically through collision with an inert gas in a process called collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

This technique provides a much greater level of structural detail than a standard single-stage MS experiment. nih.gov For a molecule like this compound, MS/MS could be used to precisely locate the positions of the double bonds. By selecting the molecular ion (if present) or a large fragment ion as the precursor, the resulting product ion spectrum would reveal fragmentation patterns specific to the locations of unsaturation. For example, cleavage at the bonds adjacent to the double bonds would be favored, and the masses of the resulting product ions would allow for the unambiguous assignment of the double bond positions along the 31-carbon chain. While MS/MS is more commonly applied to more complex molecules, it remains a powerful tool for the definitive structural elucidation of isomers when standard EI-MS data is ambiguous. researchgate.net

Derivatization Methods for Double Bond Localization

Determining the exact position of the two double bonds within the 31-carbon chain of this compound isomers is a significant analytical challenge, as mass spectrometry alone typically does not provide this information. Chemical derivatization methods are employed to convert the double bonds into functional groups that yield diagnostic fragmentation patterns upon analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

The formation of dimethyl disulfide (DMDS) adducts is a robust and widely used method for pinpointing the location of double bonds in long-chain alkenes and dienes, including those found in insect cuticular hydrocarbons. researchgate.netnih.gov The derivatization reaction involves the addition of a methylthio (-SCH₃) group to each carbon of the double bond.

When the resulting DMDS adduct of a this compound isomer is introduced into a mass spectrometer, electron ionization causes the molecule to fragment. The key fragmentation occurs at the carbon-carbon bond between the two carbons that were originally part of the double bond. This cleavage results in two primary fragment ions whose masses are indicative of the original position of the double bond along the hydrocarbon chain. researchgate.net

For polyunsaturated hydrocarbons like this compound, the reaction can sometimes lead to complex mixtures of poly- or cyclized adducts. researchgate.net However, methodologies have been developed to preferentially form mono-DMDS adducts, where DMDS adds to only one of the two double bonds. The GC-MS analysis of these mono-adducts yields clear, interpretable mass spectra that allow for the conclusive assignment of the positions of all double bonds in the original molecule. nih.gov This technique has been successfully applied to identify novel C₃₁ dienes in algae, demonstrating its efficacy for molecules of this size. nih.gov

Table 1: Key Diagnostic Ions in GC-MS of DMDS Adducts

Feature Description
Reaction Addition of DMDS across C=C double bonds, catalyzed by iodine.
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS).
Key Fragmentation Cleavage of the C-C bond between the two methylthio-substituted carbons.

| Interpretation | The m/z values of the resulting fragment ions directly correspond to the alkyl chain lengths on either side of the original double bond. |

Epoxidation is another effective derivatization strategy for double bond localization. The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane ring) at the site of the double bond. masterorganicchemistry.comlibretexts.org This reaction is stereospecific, meaning the stereochemistry of the original alkene is preserved in the epoxide product. masterorganicchemistry.com

The resulting epoxide of this compound is then analyzed by mass spectrometry, often using collision-induced dissociation (CID). The high-energy collisions cause the epoxide ring to open and fragment in a predictable manner. This fragmentation generates a pair of diagnostic ions that allows for the unambiguous localization of the original double bond. nih.govresearchgate.net This innovative approach, coupling a rapid m-CPBA epoxidation reaction with MS/MS, provides a powerful tool for the structural analysis of unsaturated molecules with minimal instrumentation requirements. nih.gov

Table 2: m-CPBA Epoxidation Workflow for Double Bond Localization

Step Process Outcome
1. Derivatization Reaction of this compound with m-CPBA. Formation of a diepoxide at the original double bond positions.
2. Ionization The epoxidized molecule is ionized in a mass spectrometer. A molecular ion of the diepoxide is generated.
3. Fragmentation The ion is subjected to Collision-Induced Dissociation (CID). The epoxide rings cleave, producing diagnostic fragment ions.

| 4. Analysis | The masses of the fragment ions are measured. | The fragment masses reveal the location of the epoxide rings, and thus the original double bonds. |

Ozonolysis is a classic organic reaction that oxidatively cleaves carbon-carbon double bonds. When applied to this compound, ozone (O₃) reacts with both double bonds to form unstable ozonide intermediates, which are then cleaved to produce smaller carbonyl compounds (aldehydes or ketones). researchgate.net The identity of these cleavage products directly reveals the position of the original double bonds.

Modern analytical methods couple ozonolysis directly with mass spectrometry in techniques known as ozone-induced dissociation (OzID) or online ozonolysis-MS. nih.govualberta.ca In these methods, ionized this compound molecules react with ozone gas inside the mass spectrometer. The subsequent oxidative cleavage produces chemically induced fragment ions. The masses of these fragments are measured, allowing for the precise determination of the double bond locations within the parent molecule. This approach has proven effective for the structural elucidation of a wide range of unsaturated compounds. nih.gov

Ultraviolet Laser Desorption/Ionization Mass Spectrometry (UV-LDI MS) in Cuticular Hydrocarbon Analysis

The analysis of very long-chain cuticular hydrocarbons like this compound can be challenging for traditional GC-MS due to their low volatility. Ultraviolet Laser Desorption/Ionization Mass Spectrometry (UV-LDI MS) offers a powerful alternative. This technique is a type of matrix-assisted laser desorption/ionization (MALDI), but can often be performed without a matrix for certain analytes.

In this method, a solid sample containing the CHC is irradiated with a pulsed UV laser (e.g., a 266 nm Nd:YAG laser). The laser energy is absorbed by the sample, causing rapid desorption and ionization of the analyte molecules from the surface. These ions are then accelerated into a mass analyzer, typically a time-of-flight (TOF) detector, which measures their mass-to-charge ratio.

UV-LDI MS is particularly advantageous for analyzing complex mixtures of high molecular weight CHCs. It can detect hydrocarbons with carbon chains significantly longer than those amenable to GC-MS analysis. This capability has enabled the discovery of previously undetected heavy hydrocarbons on insect cuticles, providing a more complete picture of the CHC profile.

Spectroscopic Characterization

Spectroscopic methods provide fundamental data on the molecular structure of a compound. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful technique for providing a detailed map of the carbon and hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a this compound isomer, both ¹H NMR and ¹³C NMR would be required for full characterization. uobasrah.edu.iq

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule. For a typical this compound isomer, the ¹H NMR spectrum would show distinct signals for:

Olefinic protons (-CH=CH-): These protons are directly attached to the double bond carbons and appear in a characteristic downfield region (typically δ 5.0-5.5 ppm). The coupling patterns between these protons can help determine the stereochemistry (cis or trans) of the double bond.

Allylic protons (=CH-CH₂-): Protons on the carbons adjacent to the double bonds. They resonate at a chemical shift (around δ 2.0 ppm) that is downfield from other aliphatic protons due to the influence of the π-system.

Aliphatic protons (-CH₂-): The numerous methylene (B1212753) groups in the long alkyl chain would produce a large, complex signal in the upfield region (typically δ 1.2-1.4 ppm).

Terminal methyl protons (-CH₃): The protons of the two methyl groups at the ends of the chain would appear as a distinct signal at the most upfield position (around δ 0.8-0.9 ppm).

¹³C NMR Spectroscopy: This technique provides a count of the number of chemically distinct carbon atoms. For a this compound isomer, the ¹³C NMR spectrum would display:

Olefinic carbons (-C=C-): These carbons appear in the downfield region of the spectrum (typically δ 120-135 ppm).

Aliphatic carbons (-CH₂- and -CH₃): The carbons of the long methylene chains and the terminal methyl groups would resonate in the upfield region (typically δ 10-40 ppm).

By combining information from ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY and HMBC), a complete and unambiguous assignment of the structure of a specific this compound isomer can be achieved. mdpi.com

Table 3: Expected NMR Chemical Shift Ranges for this compound Isomers This table presents generally expected chemical shift (δ) values. Actual values may vary depending on the specific isomer and solvent used.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Terminal Methyl (-CH₃) 0.8 - 0.9
Aliphatic Methylene (-CH₂-) 1.2 - 1.4
Allylic Methylene (=CH-CH₂ -) ~2.0
Olefinic (-CH=CH-) 5.0 - 5.5
¹³C Terminal Methyl (-C H₃) ~14
Aliphatic Methylene (-C H₂-) 22 - 35

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, providing a unique spectral "fingerprint" of the compound. For a long-chain diene like this compound, the IR spectrum is characterized by absorptions corresponding to its alkene and alkane functionalities.

The key functional groups in this compound that give rise to distinct IR absorption bands are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds of both the sp²-hybridized carbons of the double bonds (=C-H) and the sp³-hybridized carbons of the long alkyl chain (-C-H).

Detailed research findings on the infrared spectrum of this compound would reveal the following characteristic absorption peaks:

=C-H Stretching: The stretching vibrations of the C-H bonds on the double-bonded carbons typically appear at wavenumbers just above 3000 cm⁻¹. slideshare.netyoutube.com This is a key diagnostic feature that distinguishes alkenes from alkanes, whose C-H stretching bands occur below 3000 cm⁻¹. slideshare.netfda.gov The exact position can provide clues about the substitution pattern of the double bond. fda.gov

-C-H Stretching: The long polymethylene chain of this compound will produce strong absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. fda.govresearchgate.net

C=C Stretching: The carbon-carbon double bond stretching vibration in non-conjugated alkenes gives rise to a moderate to weak absorption band in the 1640-1680 cm⁻¹ region. slideshare.netsrce.hr The intensity of this peak can be variable; in highly symmetric or nearly symmetric alkenes, the change in dipole moment during the vibration is small, resulting in a very weak or sometimes absent peak. fda.gov

=C-H Bending: Out-of-plane bending vibrations (or "wags") of the =C-H bonds produce strong and characteristic bands in the fingerprint region, typically between 650 cm⁻¹ and 1000 cm⁻¹. slideshare.netfda.gov The precise location of these bands is highly indicative of the substitution pattern around the double bond (e.g., cis, trans, vinyl). altabrisagroup.com

-C-H Bending: The methylene and methyl groups of the alkane chain also exhibit bending vibrations. Methylene scissoring vibrations are observed around 1450-1470 cm⁻¹, while methyl bending (rocking) vibrations appear in the 1370-1380 cm⁻¹ range. researchgate.net

The region below 1500 cm⁻¹ is known as the fingerprint region. researchgate.netikev.org While complex, the pattern of peaks in this area is unique to the molecule as a whole and can be used for definitive identification by comparing the spectrum to that of a known standard. ikev.orgdemarcheiso17025.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Stretching=C-H (sp²)3000 - 3100Medium
Stretching-C-H (sp³)2850 - 2960Strong
StretchingC=C1640 - 1680Weak to Medium
Bending (Scissoring)-CH₂-~1465Medium
Bending (Rocking)-CH₃~1375Medium
Bending (Out-of-plane)=C-H650 - 1000Strong

Quantitative Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for many research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method due to its high sensitivity and selectivity. To ensure the reliability of the results, robust quantitative methodologies, including the use of internal standards and thorough statistical validation, are employed.

Internal Standard Quantification in GC-MS

The internal standard (IS) method is a powerful technique in quantitative chromatography that compensates for variations in sample injection volume, sample preparation, and instrument response. scioninstruments.com An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. scioninstruments.com A known and constant amount of the IS is added to every sample, calibration standard, and quality control sample. scioninstruments.com

The quantification of this compound is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte. scioninstruments.com This ratio is plotted against the concentration of the analyte in the calibration standards to create a calibration curve.

Methodology:

Selection of an Internal Standard: The ideal internal standard for this compound quantification should have similar chemical properties (e.g., polarity, volatility) and a retention time close to that of this compound, but it must be well-resolved from it and any other components in the sample matrix. scioninstruments.com Deuterated analogues of this compound or other long-chain hydrocarbons not expected in the sample, such as hexadecane (B31444) or a non-naturally occurring alkane, are often suitable choices. researchgate.netscioninstruments.com

Preparation of Calibration Standards: A series of calibration standards is prepared containing known concentrations of pure this compound. A fixed concentration of the chosen internal standard is added to each standard.

GC-MS Analysis: The calibration standards are analyzed by GC-MS. The instrument is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and the internal standard. tdi-bi.com

Calibration Curve Construction: For each calibration standard, the ratio of the peak area of this compound to the peak area of the internal standard is calculated. A calibration curve is generated by plotting this peak area ratio (y-axis) against the known concentration of this compound (x-axis). The relationship is typically linear, and a regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r). libretexts.org

Sample Analysis: The unknown sample is prepared in the same manner, with the same amount of internal standard added. After GC-MS analysis, the peak area ratio of this compound to the internal standard is determined. This ratio is then used with the calibration curve's regression equation to calculate the concentration of this compound in the sample. libretexts.org

Table 2: Example Calibration Data for this compound Quantification using an Internal Standard

This compound Conc. (µg/mL)This compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.055,200101,5000.544
2.5138,500102,1001.357
5.0278,000101,8002.731
10.0558,300102,5005.447
20.01,120,500102,00010.985

This table presents hypothetical data to illustrate the principle. A linear regression of this data would yield a high correlation coefficient (typically >0.995), confirming the linearity of the response.

Statistical Validation of Analytical Data

To ensure that an analytical method is suitable for its intended purpose, it must be validated. metrology-journal.org Method validation provides documented evidence that the procedure is reliable, accurate, and reproducible. slideshare.net The validation process involves evaluating several key performance characteristics, as outlined by guidelines from the International Council for Harmonisation (ICH). altabrisagroup.comamsbiopharma.com

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to measure the analyte of interest (this compound) unequivocally in the presence of other components that may be expected in the sample matrix, such as isomers, impurities, or degradation products. metrology-journal.orgamsbiopharma.com In GC-MS, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and has a unique mass spectrum.

Linearity: Linearity demonstrates that there is a direct and proportional relationship between the concentration of the analyte and the analytical response (the peak area ratio) over a defined range. altabrisagroup.com It is typically evaluated by performing a linear regression analysis on the data from at least five calibration standards. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the fit, with a value of ≥ 0.995 often being required. altabrisagroup.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. amsbiopharma.com Accuracy studies are typically performed at a minimum of three concentration levels across the specified range.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day). slideshare.net

Intermediate Precision: The precision obtained within the same laboratory but under different conditions (e.g., different analysts, different equipment, or on different days). slideshare.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. amsbiopharma.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amsbiopharma.com The LOQ is the lower limit for reliable quantitative measurements.

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, or sample preparation steps). metrology-journal.orgamsbiopharma.com It provides an indication of the method's reliability during routine use.

Table 3: Summary of Statistical Validation Parameters and Typical Acceptance Criteria

ParameterDefinitionStatistical EvaluationTypical Acceptance Criterion
SpecificityAbility to measure only the analytePeak resolution, mass spectral purityNo interference at the retention time of the analyte
LinearityProportionality of response to concentrationCorrelation coefficient (r) or r²r ≥ 0.995
AccuracyCloseness to the true valuePercent recoveryTypically 80-120%
PrecisionAgreement between repeated measurementsRelative Standard Deviation (RSD)RSD ≤ 2% is common, but may vary
LODLowest detectable amountSignal-to-noise ratio (e.g., 3:1)-
LOQLowest quantifiable amountSignal-to-noise ratio (e.g., 10:1)-
RobustnessResistance to small method variationsRSD of results under varied conditionsNo significant impact on results

Ecological and Behavioral Functions of Hentriacontadiene Chemical Ecology

Hentriacontadiene as a Sex Pheromone and its Role in Reproductive Isolation

This compound isomers are well-documented as potent sex pheromones in various insect species, particularly within the genus Drosophila. These chemical signals are fundamental to mate selection and the prevention of interspecies hybridization.

In Drosophila melanogaster, specific isomers of this compound are key components of the female sex pheromone blend that initiates and modulates male courtship behavior. The most notable of these are the dienes (Z,Z)-7,11-heptacosadiene (7,11-HD) and (Z,Z)-7,11-nonacosadiene, which are produced almost exclusively by females. nih.govnih.gov These compounds act as powerful aphrodisiacs, stimulating a sequence of stereotypical male courtship behaviors upon contact. nih.gov This intricate chemical communication ensures that mating efforts are directed towards conspecific females, thereby maximizing reproductive success.

The courtship ritual in D. melanogaster is a multi-step process that is heavily reliant on chemosensory cues. plos.org Upon encountering a female, a male will typically engage in a series of behaviors including orienting towards her, tapping her with his forelegs to "taste" her cuticular hydrocarbons, extending and vibrating a wing to produce a species-specific courtship song, licking her genitalia, and attempting copulation. nih.govplos.org The presence of female-specific this compound isomers is crucial for the progression of this behavioral sequence. nih.gov The production of these pheromones is regulated by juvenile hormone, a key insect hormone involved in development and reproduction. nih.gov

Table 1: Key this compound Isomers in Drosophila melanogaster Courtship

CompoundRole in CourtshipPrimary Producing Sex
(Z,Z)-7,11-Heptacosadiene (7,11-HD)Stimulates male courtshipFemale
(Z,Z)-7,11-NonacosadieneStimulates male courtshipFemale
7-Tricosene (7-T)Inhibits male-male courtshipMale

This compound and its isomers are instrumental in maintaining reproductive isolation between closely related insect species. This is particularly evident in the Drosophila melanogaster species subgroup. For instance, while (Z,Z)-7,11-heptacosadiene (7,11-HD) is a potent aphrodisiac for D. melanogaster males, it acts as a courtship inhibitor for males of the sibling species D. simulans. nih.gov This difference in response to the same chemical compound serves as a powerful pre-mating barrier, preventing hybridization between the two species. nih.gov

The production of these species-specific pheromones is under genetic control. For example, the gene desatF is responsible for the synthesis of the long-chain dienes found in D. melanogaster and D. sechellia females, but it is not transcribed in D. simulans, which primarily produces monoenes. researchgate.net This genetic divergence in pheromone production pathways is a key factor in the sexual isolation and subsequent speciation within this group of flies. researchgate.net The absence of inhibitory pheromones in genetically modified flies has been shown to lead to higher levels of interspecific mating, highlighting the critical role of these cuticular hydrocarbons in maintaining species boundaries. nih.gov

This compound and other cuticular hydrocarbons primarily function as contact pheromones, meaning they are detected at very close range, typically through direct physical contact. nih.gov In insects, the perception of these chemical cues is mediated by specialized chemoreceptors located on various parts of the body, most notably the antennae and tarsi (feet). nih.govnih.gov

When a male Drosophila taps (B36270) a female with his forelegs, gustatory receptor neurons (GRNs) housed in chemosensory bristles come into contact with the female's cuticular hydrocarbons. nih.gov This interaction triggers a neural signal that is transmitted to the brain, where it is processed, leading to the initiation of courtship behaviors. nih.govnih.gov Specific gustatory receptors, such as Gr68a in D. melanogaster, have been identified as being involved in the detection of female CHCs. nih.gov The insect's chemosensory system is highly tuned to the specific blend and ratio of hydrocarbons present on a potential mate's cuticle, allowing for precise discrimination between sexes and species. nih.govnih.gov

Multifunctional Roles of Cuticular Hydrocarbons (CHCs)

Beyond their role in sexual communication, this compound and other CHCs serve a multitude of functions in insect societies, acting as complex chemical signals that convey information about species identity, sex, and social status.

The unique blend of cuticular hydrocarbons on an insect's cuticle acts as a chemical signature, allowing for rapid and accurate identification of species and sex. This is crucial for avoiding costly interspecific mating attempts and for locating suitable mates. In many species of parasitoid wasps, males use CHCs to recognize females. researchgate.net While some species exhibit clear sexual dimorphism in their CHC profiles, others have very similar profiles between males and females, yet males are still able to distinguish between the sexes based on subtle quantitative differences in the hydrocarbon blend. stanford.edu

CHCs also play a role in signaling caste identity within social insect colonies. Different castes, such as workers, soldiers, and reproductives, often have distinct CHC profiles that reflect their physiological state and social role. nih.govresearchgate.net In the subterranean termite Reticulitermes flavipes, for instance, neotenic reproductives (secondary queens and kings) produce a unique blend of CHCs, including heneicosane, that is absent in workers and primary reproductives. nih.govresearchgate.net This distinct chemical signature likely serves to signal their reproductive status to the rest of the colony, thereby regulating the production of new reproductives. nih.govresearchgate.net Similarly, in some social wasps, the CHC profile of a female can indicate her reproductive status and social dominance. nih.govresearchgate.net

Aggregation and Habitat Marking Behaviors

This compound, as a component of cuticular hydrocarbons (CHCs), is implicated in the complex chemical communication systems that mediate aggregation and habitat marking in various insect species. While specific research focusing solely on this compound's role is often embedded within broader studies of CHC profiles, the functions of related long-chain unsaturated hydrocarbons provide a framework for its likely activities. In social insects, CHCs are fundamental to colony cohesion, enabling individuals to recognize nestmates and the nest itself. researchgate.netfapesp.brresearchgate.net These chemical messengers are distributed among colony members and onto the nest substrate through physical contact and grooming, creating a distinct colony-specific odor. researchgate.net

Aggregation pheromones, which can include various classes of chemical compounds, encourage conspecifics to gather, often for purposes of mating, feeding, or defense. kuleuven.be These signals can be volatile for long-distance attraction or non-volatile, requiring contact chemoreception. wikipedia.org The chemical cues that mediate these behaviors are often multifaceted, with the specific blend and ratio of hydrocarbons conveying precise information. fapesp.br For instance, in many ant, bee, and wasp species, the unique CHC profile of the cuticle, which can include alkadienes like this compound, serves as a nestmate recognition signal, effectively acting as a chemical marker of the colony habitat. umich.edufrontiersin.orgsemanticscholar.org The transfer of these hydrocarbons to the nest material helps establish a familiar chemical environment, guiding foraging workers back and allowing for the identification and exclusion of non-nestmates. researchgate.net

Potential Roles in Chemical Mimicry and Defensive Strategies

This compound and other long-chain alkadienes play a significant role in the intricate strategies of chemical mimicry and defense, particularly in the context of social parasitism and predator-prey interactions. Cuticular hydrocarbons are a primary line of chemical defense, not only by preventing desiccation but also by mediating social interactions and providing camouflage from predators or hosts. d-nb.infonih.govresearchgate.neteje.czresearchgate.net

In the realm of social parasitism, invading species have evolved sophisticated chemical strategies to bypass the highly effective nestmate recognition systems of their hosts, which are based on CHC profiles. researchgate.net One such strategy is "chemical mimicry," where the parasite biosynthesizes a CHC profile that closely matches that of its host, allowing it to be accepted as a nestmate. mdpi.comfrontiersin.org Another strategy is "chemical insignificance," where the parasite produces very low quantities of CHCs or unusual hydrocarbons that are not used by the host for recognition. mdpi.comsi.edusi.edu Research on the incipient social parasite ant Acromyrmex insinuator revealed that its CHC profile contained unusually heavy dienes, suggesting these compounds may help blur any remaining host recognition cues, thereby reinforcing its "insignificant" chemical profile. si.edusi.edu

Furthermore, this compound has been identified as a component in the chemical profiles of parasitoid wasps, where CHCs are involved in defense and mate attraction. d-nb.info The presence of specific hydrocarbons can contribute to a chemical signature that deters predators or, conversely, allows a parasitoid to remain undetected by its host's ant mutualists. The evolution of these chemical signals often follows the "precursor hypothesis," where compounds that originally served a non-communicative function, such as defense, are co-opted for communication. d-nb.info

Table 1: Strategies of Chemical Deception in Social Parasitism

Strategy Mechanism Role of Dienes (e.g., this compound) Example Species
Chemical Mimicry The parasite produces a cuticular hydrocarbon (CHC) profile that closely matches the host's profile. mdpi.comfrontiersin.org May be synthesized as part of the matching blend to avoid detection by the host colony. Myrmica karavajevi (parasite of Myrmica scabrinodis) mdpi.com
Chemical Insignificance The parasite produces very low quantities of CHCs or expresses hydrocarbons not used in host recognition cues. si.edusi.edu Can contribute to an unusual or minimal profile that does not trigger host aggression. si.edusi.edu Acromyrmex insinuator (parasite of Acromyrmex echinatior) si.edusi.edu
Chemical Camouflage The parasite acquires the host's CHC profile directly through physical contact. frontiersin.org N/A (Acquired, not synthesized) Myrmecophile spiders and crickets. frontiersin.org

Environmental and Physiological Factors Influencing Hydrocarbon Profiles

Seasonal and Environmental Modulation of this compound Composition

The composition of an insect's cuticular hydrocarbon profile, including the relative abundance of this compound, is not static but is subject to significant modulation by seasonal and environmental factors. nih.gov Studies have demonstrated that climatic conditions, diet, and habitat can induce phenotypic plasticity in CHC profiles. fapesp.brsmujo.id For example, research on the ant Atta laevigata showed significant variation in their CHC profiles, which include alkadienes, between hot/humid and cold/dry seasons. nih.gov This suggests that insects can alter their cuticular layer in response to changing environmental demands, such as the need for enhanced desiccation resistance in drier conditions. royalsociety.orgresearchgate.neteje.cz

Temperature and humidity are key abiotic factors that influence CHC composition. Insects in warmer, drier climates often possess longer-chain hydrocarbons, which are more effective at preventing water loss. The degree of unsaturation in the CHC profile, such as the presence of dienes like this compound, also affects the melting point and fluidity of the cuticular wax layer, which is crucial for maintaining its integrity across different temperatures. Diet is another critical environmental factor; for instance, leafcutter ants fed different host plants showed alterations in their CHC profiles, leading to aggression between former nestmates. fapesp.br This demonstrates a direct link between environmental inputs and the chemical signals that govern social behavior.

Genetic Determination and Phenotypic Variation of CHC Profiles

The remarkable diversity of cuticular hydrocarbon profiles observed in insects is shaped by a complex interplay between genetic and environmental factors. nih.govresearchgate.netnih.gov The fundamental biosynthetic pathways for producing CHCs, including the elongation, desaturation, and decarbonylation steps that create specific compounds like this compound, are genetically determined. nih.gov Genes encoding for enzymes such as elongases, desaturases, and cytochrome P450 decarbonylases are responsible for the production of the array of hydrocarbons found on the cuticle. nih.govresearchgate.net

While the genetic blueprint dictates the potential range of hydrocarbons an insect can produce, environmental influences can modulate the final expressed phenotype. nih.gov Studies on various insects, from Drosophila to parasitoid wasps, have shown that while genotype is often the primary driver for the types of compounds present (e.g., linear alkanes vs. methyl-branched alkanes), the environment (e.g., host species, diet) can significantly affect the relative quantities of these compounds. This interaction between genes and environment (GxE) allows for adaptive phenotypic plasticity, enabling insects to adjust their chemical profiles to local conditions without genetic change. nih.gov This plasticity, however, is constrained by the underlying genetic architecture that has evolved over time.

Table 2: Factors Influencing Cuticular Hydrocarbon (CHC) Profiles

Factor Influence Description
Genetic Determines the types of CHCs an insect can synthesize. The presence of genes for specific enzymes (e.g., desaturases, elongases) dictates the biosynthetic pathways and the resulting classes of hydrocarbons (alkanes, alkenes, dienes). nih.govresearchgate.net
Environmental Modulates the quantitative composition of the CHC profile. Abiotic factors like temperature and humidity, as well as biotic factors like diet and host species, can alter the relative abundance of different hydrocarbons. fapesp.brnih.gov
Seasonal Causes temporal shifts in CHC composition. Changes in climate throughout the year can lead to predictable variations in the CHC blend, likely as an adaptation to fluctuating desiccation stress. nih.gov

Evolutionary Dynamics of Chemical Signals

The evolution of this compound and other cuticular hydrocarbons as chemical signals is a dynamic process driven by their dual functions in desiccation resistance and communication. researchgate.net The "precursor hypothesis" posits that many chemical signals originated from compounds that initially served other physiological roles. d-nb.info In the case of CHCs, their primary function is to form a waterproof barrier on the insect's cuticle. This ubiquitous presence provided a pre-existing chemical canvas upon which natural selection could act, leading to the co-option of these molecules for signaling purposes. museumofzoologyblog.com

The diversification of CHC profiles, including the appearance of specific alkadienes, is influenced by various selective pressures. researchgate.netnih.gov In the context of species recognition and sexual selection, divergence in CHC signals can contribute to reproductive isolation and, ultimately, speciation. nih.gov In social insects, the need for precise nestmate recognition to maintain colony integrity exerts strong selection on the colony-specific hydrocarbon blend. umich.eduumich.edu The constant pressure from social parasites, which evolve to crack these chemical codes, creates a coevolutionary arms race, potentially driving greater complexity and diversity in the host's recognition signals. researchgate.net Therefore, the evolutionary trajectory of a compound like this compound is shaped not only by its physicochemical properties related to waterproofing but also by its role within a complex web of social and ecological interactions.

Future Directions and Emerging Research Perspectives in Hentriacontadiene Studies

Discovery of Novel Hentriacontadiene Isomers and Biological Sources

The identification of this compound isomers has primarily been associated with insects, where they often function as crucial components of sex and aggregation pheromones. Future research will likely uncover a broader diversity of this compound isomers and expand the known range of their biological sources.

Known this compound Isomers in Insects:

IsomerSpeciesFunction
(Z,Z)-5,25-HentriacontadieneDrosophila ananassaeMajor female sex pheromone. senasica.gob.mx
(Z,Z)-7,15-HentriacontadieneCardiochiles nigricepsCuticular contact pheromone component. uni-regensburg.de
This compound (isomer unspecified)Drosophila melanogasterCuticular hydrocarbon contributing to desiccation resistance and communication. nih.gov

The discovery of novel isomers is crucial, as even subtle changes in the position and geometry of double bonds can dramatically alter a molecule's biological activity. libretexts.org Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in characterizing these new structures. researchgate.net Furthermore, exploring a wider range of organisms, including those in marine environments and various plant species, may reveal entirely new biological contexts for this compound. researchgate.netnih.gov

Advanced Understanding of Biosynthetic Regulatory Networks

The production of this compound in insects is a complex process involving multiple enzymatic steps, including fatty acid synthesis, desaturation, elongation, and decarboxylation. uni-regensburg.deresearchgate.net The regulation of these pathways is tightly controlled by hormones and neuropeptides, ensuring that pheromone production is coordinated with developmental stage and reproductive status. uni-regensburg.de

Key regulatory mechanisms in the biosynthesis of insect hydrocarbons include:

Hormonal Control: 20-hydroxyecdysone (B1671079) (20-E) in Diptera and juvenile hormone III (JH III) in Coleoptera and Blattodea are known to regulate pheromone synthesis at the transcriptional level. uni-regensburg.de

Enzymatic Regulation: The activity of key enzymes like desaturases and elongases is a critical control point. In Drosophila melanogaster, the desaturase gene desat1 is essential for producing the monoene precursors of longer-chain hydrocarbons. researchgate.netnih.gov

Future research will focus on elucidating the complete regulatory networks governing this compound biosynthesis. This will involve identifying all the genes and enzymes in the pathway and understanding how their expression and activity are modulated by internal and external cues. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing will be invaluable for functionally characterizing these components.

Development of Chemoenzymatic and Asymmetric Synthetic Strategies

The precise stereochemistry of this compound isomers is often critical for their biological function. senasica.gob.mx This presents a significant challenge for traditional organic synthesis. Chemoenzymatic and asymmetric synthesis strategies offer powerful solutions for producing enantiomerically pure isomers for research and potential pest management applications. nih.govchiralpedia.comwikipedia.org

Emerging Synthetic Approaches:

StrategyDescriptionPotential Advantages
Chemoenzymatic Synthesis Integrates chemical and enzymatic reactions. Enzymes are used for key stereoselective steps. chemrxiv.orgnih.govHigh selectivity, mild reaction conditions, environmentally benign. wikipedia.org
Asymmetric Catalysis Utilizes chiral catalysts to favor the formation of one enantiomer over the other. uleth.cauniurb.itHigh enantiomeric excess, potential for large-scale production. chiralpedia.com

The development of novel biocatalysts through enzyme engineering and the discovery of new asymmetric catalytic systems will be central to advancing these synthetic efforts. nih.govuniurb.it These methods will not only provide access to known this compound isomers but also enable the synthesis of novel, non-natural analogues for structure-activity relationship studies.

Integration of Omics Data with Chemical Ecology for Comprehensive Profiling

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to study chemical ecology in a holistic manner. nih.govresearchgate.neteuromarinenetwork.eu By integrating these large-scale datasets, researchers can connect the genetic blueprint of an organism to its chemical phenotype and ecological interactions. mixomics.orgnih.gov

For this compound research, an integrated omics approach can:

Identify the complete set of genes involved in its biosynthesis and regulation.

Correlate changes in gene expression and protein abundance with variations in this compound production.

Link the chemical profile of an organism to its interactions with predators, mates, and hosts. researchgate.net

This comprehensive profiling will move the field beyond studying individual compounds in isolation to understanding the complex interplay of molecules that mediate ecological relationships. nih.gov

Unraveling Complex Synergistic Interactions in Pheromone Blends

This compound rarely acts alone. In many insect species, it is part of a multi-component pheromone blend where the precise ratio of components is critical for eliciting a specific behavioral response. senasica.gob.mx Furthermore, the insect's response to these pheromones can be modulated by volatile compounds from host plants. usp.br

Research has shown that the interaction between pheromone components and plant volatiles can be synergistic, where the combined effect is greater than the sum of the individual responses. usp.brmdpi.com For instance, certain plant volatiles can enhance the attractiveness of a pheromone blend, potentially making it more effective at lower concentrations. mdpi.com Conversely, some non-host plant volatiles can have an inhibitory effect, disrupting pheromone-mediated communication. d-nb.info

Future studies will aim to deconstruct these complex synergistic and antagonistic interactions. This will involve detailed behavioral assays in controlled environments like wind tunnels, coupled with electrophysiological recordings from insect antennae to understand how these different chemical cues are processed at the sensory level. A deeper understanding of these interactions is essential for developing effective and specific pest management strategies that utilize synthetic pheromone lures.

Q & A

Q. What strategies integrate this compound research across chemistry and materials science?

  • Methodological Answer : Explore its use as a precursor for carbon nanomaterials (e.g., graphene analogs) via pyrolysis. Characterize products using TEM and Raman spectroscopy. Collaborate with materials scientists to co-design experiments and co-author interdisciplinary publications. Ensure methodologies are clearly segmented in the manuscript .

Data Presentation Guidelines

  • Tables : Include retention indices, spectral peaks, and statistical summaries. Label isomers systematically (e.g., Δ¹⁵ vs. Δ¹⁷).
  • Figures : Use schematics for reaction pathways and heatmaps for degradation kinetics.
  • References : Cite primary literature for synthesis protocols and computational models. Avoid non-peer-reviewed sources .

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